3-Acetoxypyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 273047. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pyridin-3-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-6(9)10-7-3-2-4-8-5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDWODWEESGPLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170315 | |

| Record name | 3-Pyridyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17747-43-2 | |

| Record name | 3-Acetoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17747-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017747432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17747-43-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=273047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-pyridyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PYRIDYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E55385Q47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Acetoxypyridine: Chemical Properties, Structure, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxypyridine, also known as pyridin-3-yl acetate, is a pyridine derivative that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique combination of a reactive acetyl group and a pyridine core makes it a versatile building block for the synthesis of a wide range of complex molecules.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, with a particular focus on its role in drug development.

Chemical Structure and Properties

This compound is a colorless to pale yellow liquid with the chemical formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol .[3] The molecule consists of a pyridine ring substituted at the 3-position with an acetoxy group.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 17747-43-2 | |

| Molecular Formula | C₇H₇NO₂ | |

| Molecular Weight | 137.14 g/mol | |

| Boiling Point | 92 °C at 9 mmHg | |

| Density | 1.141 g/mL at 25 °C | |

| Refractive Index | n20/D 1.503 | |

| Flash Point | 101 °C (closed cup) | |

| Solubility | Soluble in water | [4] |

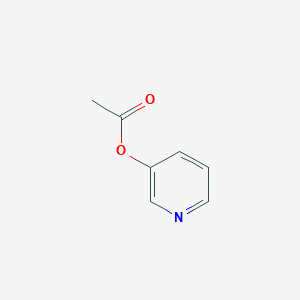

Structural Diagram

Caption: Chemical structure of this compound.

Synthesis and Reactivity

The most common and straightforward method for the synthesis of this compound is the acetylation of 3-hydroxypyridine. This reaction is typically carried out using acetic anhydride, often in the presence of a base or an acid catalyst.

General Synthesis Protocol: Acetylation of 3-Hydroxypyridine

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

3-Hydroxypyridine

-

Acetic anhydride

-

Pyridine (as catalyst and solvent)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-hydroxypyridine in an excess of pyridine.

-

Cool the mixture in an ice bath and slowly add acetic anhydride dropwise with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing diethyl ether and saturated sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Reactivity

This compound exhibits reactivity at both the ester functional group and the pyridine ring.

-

Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 3-hydroxypyridine and acetic acid. This reaction is important to consider when designing synthetic routes where the acetyl group serves as a protecting group for the hydroxyl functionality.

-

Acylating Agent: this compound can act as an acetylating agent for various nucleophiles, such as alcohols, phenols, and amines, particularly under conditions that activate the ester group.

-

Reactions at the Pyridine Ring: The pyridine ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene due to the electron-withdrawing nature of the nitrogen atom. The position of substitution is influenced by the directing effects of both the nitrogen atom and the acetoxy group. The nitrogen atom can also be quaternized by reaction with alkyl halides.

Spectral Data and Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ typically shows the following signals:

-

A singlet at around δ 2.3 ppm corresponding to the three protons of the acetyl methyl group.

-

A multiplet in the aromatic region (δ 7.2-8.5 ppm) corresponding to the four protons on the pyridine ring. The exact chemical shifts and coupling patterns can be complex due to the substitution pattern.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Key signals include:

-

A signal around δ 21 ppm for the methyl carbon of the acetyl group.

-

A signal around δ 169 ppm for the carbonyl carbon of the ester.

-

Signals in the aromatic region (δ 120-150 ppm) for the five carbons of the pyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands:

-

A strong C=O stretching vibration for the ester group, typically around 1760-1740 cm⁻¹.

-

C-O stretching vibrations in the region of 1250-1000 cm⁻¹.

-

C=C and C=N stretching vibrations of the pyridine ring in the 1600-1400 cm⁻¹ region.[5]

Mass Spectrometry

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) would be observed at m/z 137.[5] Common fragmentation patterns may involve the loss of the acetyl group or cleavage of the ester bond.

Applications in Drug Development

This compound is a valuable building block in the synthesis of pharmaceuticals due to the versatile reactivity of its functional groups.[1][6]

Key Intermediate in Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of several important drugs, including:

-

Risedronate Sodium: An anti-osteoporosis drug.[7][8] The synthesis of risedronate sodium involves the use of a pyridine-containing starting material, and this compound can be a precursor to such compounds.

-

Imatinib Mesylate: A targeted therapy for certain types of cancer.[7] The synthesis of imatinib involves the coupling of various heterocyclic fragments, and pyridine derivatives are integral to its structure.

The use of this compound in these syntheses highlights its importance in constructing the core scaffolds of medicinally active compounds.

Workflow for Utilizing this compound in a Drug Discovery Program

Caption: A generalized workflow illustrating the use of this compound as a starting scaffold in a drug discovery program.

Safety, Handling, and Disposal

This compound is classified as a hazardous substance and requires careful handling.

Hazard Identification

-

Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Physical Hazards: Combustible liquid.

Safe Handling Procedures

-

Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[9]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]

-

Avoid contact with skin, eyes, and clothing.[10]

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

-

It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]

Disposal

-

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[11][12]

-

Do not dispose of down the drain.[11]

Conclusion

This compound is a versatile and valuable chemical intermediate with a well-defined chemical structure and a range of useful properties. Its straightforward synthesis from 3-hydroxypyridine and its diverse reactivity make it an important building block in organic synthesis. For researchers and professionals in drug development, a thorough understanding of the properties, synthesis, and reactivity of this compound is essential for its effective utilization in the creation of novel and complex molecular architectures with potential therapeutic applications. As with all chemicals, adherence to strict safety protocols during its handling and disposal is paramount to ensure a safe laboratory environment.

References

-

SciSpace. (1964). A Novel Method of Acetylation Using Acetoxypyridines. Bulletin of the Chemical Society of Japan, 37(5), 755-757. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Google Patents. (n.d.). US7067673B2 - Process and catalyst for the preparation of acetylpyridines.

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectroscopic data of compound 3 (δ in ppm, pyridine-d.... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 17747-43-2. Retrieved from [Link]

-

Northumbria University Research Portal. (n.d.). Development of novel routes to pyridines. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2023). The Role of 3-Acetylpyridine in Flavor Creation and Pharmaceutical Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN1246313C - New method for preparing 3-pyridine acetic hydrochloride.

-

PrepChem.com. (n.d.). Preparation of 3-acetylpyridine. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound, 17747-43-2. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating Chemical Synthesis with 3-Hydroxypyridine: A Practical Guide. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Drug Discovery Patents. Retrieved from [Link]

- Google Patents. (n.d.). WO2017006260A1 - Dérivés de l'acide pyridin-3-yl-acétique utilisés comme inhibiteurs de la réplication du virus de l'immunodéficience humaine.

- Google Patents. (n.d.). US20130045994A1 - Pyridine derivative.

- Google Patents. (n.d.). US20090005421A1 - Novel Pyridine Derivatives.

-

MDPI. (n.d.). NMR Data of compound 1 (CD3OD, 600 and 150 MHz for 1H and 13C, respectively). Retrieved from [Link]

-

PubChem. (n.d.). 3-Pyridyl acetate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]

- Google Patents. (n.d.). CN105175320A - Preparation method of 3-hydroxypyridine.

-

ResearchGate. (2022). How to synthesizer of 3-hydroxy pyridine?. Retrieved from [Link]

-

PubChem. (n.d.). 3-Acetylpyridine. Retrieved from [Link]

-

MDPI. (2016). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 21(9), 1234. Retrieved from [Link]

-

ScienceDirect. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 149, 107435. Retrieved from [Link]

-

ResearchGate. (n.d.). A “building block triangle” representing building blocks for medicinal chemistry. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis of Monoterpenyl Alcohols. Retrieved from [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound, 17747-43-2 [thegoodscentscompany.com]

- 5. 3-Pyridyl acetate | C7H7NO2 | CID 87289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. benchchem.com [benchchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to 3-Acetoxypyridine (CAS 17747-43-2): Synthesis, Characterization, and Applications for the Research Professional

Abstract

3-Acetoxypyridine, also known as 3-pyridyl acetate, is a pyridine-based heterocyclic compound that serves as a crucial building block in organic synthesis and medicinal chemistry. As the acetylated, shelf-stable precursor to 3-hydroxypyridine, it provides a convenient handle for introducing the pyridin-3-ol moiety, a structure of significant interest in drug discovery. The 3-hydroxypyridine scaffold is a known zinc-binding group, notably utilized in the development of histone deacetylase (HDAC) inhibitors.[1] This guide offers an in-depth examination of this compound, covering its physicochemical properties, a detailed and validated synthesis protocol, comprehensive analytical characterization methods, and its applications in research and development. It is designed to equip researchers, chemists, and drug development professionals with the technical knowledge required to effectively utilize this versatile reagent.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. This compound is a colorless to light yellow liquid at room temperature.[2] Key properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 17747-43-2 | [2][3] |

| Molecular Formula | C₇H₇NO₂ | [2][3] |

| Molecular Weight | 137.14 g/mol | [2][3] |

| Appearance | Colorless to light yellow/orange clear liquid | [2][4] |

| Boiling Point | 92 °C at 9 mmHg | [3][4] |

| Density | 1.141 g/mL at 25 °C | [3][4] |

| Refractive Index (n²⁰/D) | 1.503 | [3][4] |

| Flash Point | 101 °C (213.8 °F) - closed cup | [3][5] |

| EINECS Number | 241-742-7 | [3] |

| SMILES | CC(=O)Oc1cccnc1 | |

| InChI Key | QZDWODWEESGPLC-UHFFFAOYSA-N |

Synthesis and Purification

Principle of Synthesis

This compound is most commonly and efficiently synthesized via the O-acetylation of 3-hydroxypyridine.[4] This reaction is a classic esterification where the nucleophilic hydroxyl group of 3-hydroxypyridine attacks the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.

The choice of pyridine as the solvent is strategic; it serves a dual purpose. First, it acts as a suitable solvent for both the starting material and the reagent. Second, and more critically, it functions as a base to neutralize the acetic acid byproduct generated during the reaction. This prevents the potential for protonation of the pyridine ring nitrogen in the starting material, which would deactivate it, and drives the equilibrium towards the product side. The use of a catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction, particularly for sterically hindered alcohols, though it is often not strictly necessary for this substrate.[6]

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis of this compound. It is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.

Materials:

-

3-Hydroxypyridine (1.0 equiv.)

-

Acetic Anhydride (Ac₂O) (1.5 equiv.)

-

Dry Pyridine (5-10 mL/mmol of starting material)

-

Toluene

-

Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (Saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-hydroxypyridine (1.0 equiv.). Dissolve the solid in dry pyridine (5-10 mL/mmol) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Addition of Reagent: Cool the solution to 0 °C using an ice bath. Add acetic anhydride (1.5 equiv.) dropwise to the stirred solution.

-

Reaction Monitoring: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir until the starting material is completely consumed. The reaction progress can be monitored by Thin-Layer Chromatography (TLC), typically using a mobile phase of ethyl acetate/hexanes. The product, being more nonpolar than the starting alcohol, will have a higher Rf value.

-

Quenching: Once the reaction is complete, quench by the slow addition of methanol (MeOH) to consume any excess acetic anhydride.

-

Solvent Removal: Remove the pyridine and other volatiles by co-evaporation with toluene under reduced pressure using a rotary evaporator. This step is crucial as pyridine is high-boiling and difficult to remove by extraction alone.

-

Workup and Extraction: Dilute the resulting residue with ethyl acetate (EtOAc). Wash the organic layer sequentially with 1 M HCl to remove any remaining pyridine, followed by water, saturated aqueous NaHCO₃, and finally brine.[6]

-

Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography to obtain the final this compound as a clear liquid.

Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized product is a non-negotiable step in chemical research. A combination of spectroscopic methods is employed for the unambiguous characterization of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two distinct regions. The aromatic region will contain signals for the four protons on the pyridine ring. Due to the substitution pattern, these will appear as complex multiplets. A sharp singlet, integrating to three protons, will be observed in the aliphatic region (typically ~2.3 ppm), corresponding to the methyl group of the acetate ester.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display seven unique carbon signals: one for the methyl group, one for the ester carbonyl carbon (downfield, ~169 ppm), and five signals for the carbons of the pyridine ring.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides crucial information about the functional groups present. A strong, sharp absorption band is expected around 1760-1770 cm⁻¹, which is characteristic of the C=O (carbonyl) stretch of a phenyl acetate or similar aromatic ester. Additional bands corresponding to C-O stretching and aromatic C=C and C-H vibrations will also be present.[7]

-

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at an m/z (mass-to-charge ratio) of 137.14, corresponding to the molecular weight of C₇H₇NO₂.

Applications in Drug Discovery and Organic Synthesis

The utility of this compound in a research context is primarily as a stable and versatile synthetic intermediate.

-

A Protected Form of 3-Hydroxypyridine: The acetyl group serves as an effective protecting group for the hydroxyl functionality of 3-hydroxypyridine.[6] This allows chemists to perform reactions on other parts of the molecule that would otherwise be incompatible with a free hydroxyl group. The acetyl group can be easily removed under basic conditions (e.g., hydrolysis with sodium hydroxide or potassium carbonate in methanol) to regenerate the parent alcohol.

-

Intermediate in Medicinal Chemistry: The pyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[8] More specifically, the 3-hydroxypyridine moiety is a key pharmacophore that can act as a zinc-binding group. This functionality is critical in the design of inhibitors for zinc-containing enzymes, such as histone deacetylases (HDACs), which are important targets in cancer therapy.[1] this compound is therefore a valuable starting material for synthesizing novel HDAC inhibitors and other bioactive molecules.

-

Distinction from Isomers: It is critical for researchers to distinguish this compound (an ester) from its isomer, 3-Acetylpyridine (a ketone, CAS 350-03-8). While both are valuable chemical building blocks, their reactivity is fundamentally different. 3-Acetylpyridine is often used as a pharmaceutical intermediate and a flavoring agent,[9][10] and its chemistry is dominated by the reactivity of its ketone functional group.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent. This compound is classified as an irritant.

| Hazard Classification | GHS Code(s) | Source(s) |

| Skin Irritation | H315 (Category 2) | [2][11] |

| Eye Irritation | H319 (Category 2) | [2][11] |

| Respiratory Irritation | H335 (STOT SE 3) | [11] |

Recommended Handling Procedures:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, nitrile or butyl rubber gloves, and a lab coat.[11]

-

First Aid: In case of skin contact, wash thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes.[2][11] If inhaled, move to fresh air.[11] Seek medical attention if irritation persists.

Storage and Stability:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12]

-

Some suppliers recommend storage in a freezer under -20°C for long-term stability.[4]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12]

Conclusion

This compound (CAS 17747-43-2) is more than just a simple derivative; it is an enabling tool for chemists and pharmacologists. By providing a stable, easily handled source of the medicinally relevant 3-hydroxypyridine scaffold, it facilitates the synthesis of complex molecular architectures and the exploration of new therapeutic agents. A comprehensive understanding of its properties, synthesis, and safe handling, as detailed in this guide, allows researchers to fully leverage its potential in advancing the fields of organic chemistry and drug discovery.

References

-

ChemWhat. (n.d.). This compound CAS#: 17747-43-2. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound, 17747-43-2. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Acetylpyridine, 98%. Retrieved from [Link]

-

Advanced Biotech. (2023, January 25). Safety Data Sheet - 3-Acetylpyridine. Retrieved from [Link]

-

Sang-phyo, L., et al. (2013). Synthesis and structure-activity relationship of 3-hydroxypyridine-2-thione-based histone deacetylase inhibitors. Journal of Medicinal Chemistry, 56(24), 10035-10047. Retrieved from [Link]

-

ChemBK. (2024, April 9). 17747-43-2. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Pyridyl acetate. PubChem Compound Database. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Acetylpyridine: A Versatile Pyridine Derivative for Flavor, Fragrance, and Pharmaceutical Applications. Retrieved from [Link]

-

Sinofi Ingredients. (n.d.). Buy Bulk - 3-Acetylpyridine | Wholesale Supplier. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 3-acetylpyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Hydroxypyridine. PubChem Compound Database. Retrieved from [Link]

-

GlycoPODv2. (2021, October 6). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. Retrieved from [Link]

-

De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(26), 16462-16487. Retrieved from [Link]

-

PharmaCompass.com. (n.d.). 3-Acetylpyridine - Uses, DMF, Dossier, Manufacturer, Supplier. Retrieved from [Link]

-

Ali, H., et al. (2012). Synthesis, characterization, and biological applications of some 2- acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 61-66. Retrieved from [Link]

Sources

- 1. Synthesis and structure-activity relationship of 3-hydroxypyridine-2-thione-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 17747-43-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. chemwhat.com [chemwhat.com]

- 4. chembk.com [chembk.com]

- 5. This compound, 17747-43-2 [thegoodscentscompany.com]

- 6. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 3-Pyridyl acetate | C7H7NO2 | CID 87289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 9. nbinno.com [nbinno.com]

- 10. 3-Acetylpyridine - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 11. echemi.com [echemi.com]

- 12. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 3-Acetoxypyridine: Synthesis, Synonyms, and Applications in Drug Development

For researchers, scientists, and professionals in the field of drug development, a deep understanding of key chemical building blocks is fundamental to innovation. 3-Acetoxypyridine, a seemingly simple heterocyclic compound, is a versatile and valuable intermediate in the synthesis of complex molecular architectures, most notably in the pharmaceutical industry. This in-depth technical guide provides a comprehensive overview of this compound, covering its nomenclature, physicochemical properties, a detailed and validated synthetic protocol, and its significant role in the synthesis of blockbuster drugs.

Part 1: Decoding the Identity of this compound: Synonyms and Identifiers

In the collaborative and global landscape of scientific research, precise communication is paramount. A single chemical entity can be referred to by a variety of names and codes. A thorough understanding of these synonyms and identifiers for this compound is the first step towards its effective utilization.

The most common and descriptive name, This compound , clearly indicates an acetate group attached to the third position of a pyridine ring. However, several other names are frequently used in literature and commercial listings:

-

Pyridin-3-yl acetate : This is the systematic International Union of Pure and Applied Chemistry (IUPAC) name, providing an unambiguous structural description.

-

3-Pyridinyl acetate : A common variation of the IUPAC name.

-

3-Pyridyl acetate : A widely used and convenient abbreviation.

Beyond these names, a series of unique identifiers are crucial for database searches and procurement:

-

CAS Registry Number : 17747-43-2. Assigned by the Chemical Abstracts Service, this is a universally recognized and reliable identifier.

-

PubChem CID : 87289. This is the compound's identifier in the National Institutes of Health's PubChem database.[1]

A consolidated list of these identifiers is presented in Table 1 for ease of reference.

Table 1: Synonyms and Identifiers for this compound

| Type | Identifier | Source |

| Common Name | This compound | - |

| IUPAC Name | pyridin-3-yl acetate | PubChem[1] |

| Synonym | 3-Pyridinyl acetate | - |

| Synonym | 3-Pyridyl acetate | - |

| CAS Number | 17747-43-2 | PubChem[1] |

| PubChem CID | 87289 | PubChem[1] |

Part 2: Physicochemical Characteristics

A comprehensive understanding of a compound's physical and chemical properties is a prerequisite for its successful application in synthesis. This compound is a colorless to pale yellow liquid under standard conditions. Its key physicochemical properties are summarized in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol |

| Boiling Point | 92 °C at 9 mmHg |

| Density | 1.141 g/mL at 25 °C |

| Refractive Index | n20/D 1.503 |

Part 3: A Validated Synthetic Protocol for this compound

The most direct and widely employed method for the synthesis of this compound is the O-acetylation of 3-hydroxypyridine. The following protocol, utilizing acetic anhydride as the acetylating agent and pyridine as both a catalyst and a solvent, is a robust and self-validating procedure.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the acetylation of 3-hydroxypyridine.

Materials:

-

3-Hydroxypyridine

-

Acetic anhydride (Ac₂O)

-

Anhydrous Pyridine

-

Toluene

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, and distillation apparatus.

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 3-hydroxypyridine (1.0 equivalent) in anhydrous pyridine (2–10 mL per mmol of 3-hydroxypyridine).[2]

-

Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add acetic anhydride (1.5–2.0 equivalents) dropwise.[2]

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until Thin Layer Chromatography (TLC) indicates the complete consumption of the starting material.[2]

-

Quenching and Work-up: Quench the reaction by the slow addition of dry methanol.[2]

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. To remove residual pyridine, add toluene and co-evaporate; repeat this process several times.[3]

-

Extraction: Dilute the residue with dichloromethane and transfer to a separatory funnel.

-

Washing: Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and finally with brine.[2]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[2]

-

Purification: Purify the crude this compound by vacuum distillation to obtain the final product as a colorless to pale yellow liquid.

Causality Behind Experimental Choices:

-

Pyridine as Catalyst and Solvent: Pyridine serves a dual purpose. It acts as a solvent for the reactants and, more importantly, as a nucleophilic catalyst. It reacts with acetic anhydride to form a highly reactive acetylpyridinium ion, which is a more potent acetylating agent than acetic anhydride itself. Furthermore, pyridine acts as a base to neutralize the acetic acid byproduct, driving the reaction to completion.

-

Excess Acetic Anhydride: Using a stoichiometric excess of acetic anhydride ensures that the 3-hydroxypyridine is fully converted to the desired product.

-

Aqueous Work-up: The series of washes is critical for removing impurities. The HCl wash removes the pyridine catalyst, the NaHCO₃ wash neutralizes any remaining acetic acid and acidic byproducts, and the brine wash helps to remove water from the organic layer.

-

Vacuum Distillation: This purification technique is ideal for liquid compounds with relatively high boiling points, as it allows for distillation at a lower temperature, preventing potential decomposition of the product.

Visualizing the Synthetic Workflow

The following diagram outlines the key stages of the synthesis and purification process.

Caption: Hydrolysis of this compound.

References

- Imamura, A. (2021). O-Acetylation using acetic anhydride in pyridine. In Glycoscience Protocols (GlycoPODv2). Japan Consortium for Glycobiology and Glycotechnology.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 87289, 3-Pyridyl acetate. [Link]

- Google Patents. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride.

-

ResearchGate. A Facile Total Synthesis of Imatinib Base and Its Analogues. [Link]

-

RSC Publishing. A flow-based synthesis of Imatinib: the API of Gleevec. [Link]

-

SciSpace. A Novel Method of Acetylation Using Acetoxypyridines. [Link]

-

ResearchGate. How can I get acetylation with acetic anhydride and prydine? [Link]

Sources

3-Pyridyl acetate synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 3-Pyridyl Acetate

Abstract

3-Pyridyl acetate, also known as 3-acetoxypyridine, is a pivotal chemical intermediate whose pyridine scaffold is of significant interest in medicinal chemistry and organic synthesis. The presence of the pyridine ring imparts unique electronic and structural properties, making it a valuable building block for developing novel pharmaceutical agents and complex organic molecules.[1] This guide provides a comprehensive, in-depth technical overview of the synthesis, purification, and analytical characterization of 3-pyridyl acetate. We present a detailed, field-proven protocol for its preparation via the esterification of 3-hydroxypyridine, elucidate the underlying reaction mechanism, and describe rigorous methods for its structural and purity validation using modern spectroscopic and chromatographic techniques. This document is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically grounded resource on the chemistry of this important compound.

Introduction: Significance of the Pyridine Moiety

The pyridine ring is one of the most prevalent heterocyclic structures found in pharmaceutical products.[2] Its unique properties, including its ability to act as a hydrogen bond acceptor and its aromatic nature, make it a privileged scaffold in drug design. Pyridine and its derivatives are integral components of numerous FDA-approved drugs for a wide range of conditions, including cancer, HIV/AIDS, tuberculosis, and arthritis.[1]

3-Pyridyl acetate serves as a key precursor and building block in the synthesis of more complex molecules. Its derivatives, such as pyridylacetic acids, are used as intermediates in the synthesis of prominent drugs like Risedronate sodium, which is used to treat osteoporosis.[3][4] A thorough understanding of the synthesis and characterization of 3-pyridyl acetate is therefore fundamental for chemists working to innovate in these areas.

Synthesis of 3-Pyridyl Acetate via Esterification

The most direct and widely employed method for synthesizing 3-pyridyl acetate is the esterification of 3-hydroxypyridine with an acetylating agent. This reaction is a classic example of nucleophilic acyl substitution.

Principle and Rationale

The hydroxyl group of 3-hydroxypyridine, which exhibits phenolic character, acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent like acetic anhydride. The choice of reagents is critical for an efficient and high-yielding reaction.

-

Substrate: 3-Hydroxypyridine is the foundational starting material.

-

Acetylating Agent: Acetic anhydride is the reagent of choice.[5] It is highly effective, and its byproduct, acetic acid, can be easily neutralized and removed during the work-up. While more reactive agents like acetyl chloride could be used, they produce corrosive hydrogen chloride gas, which requires more stringent handling.

-

Catalyst and Solvent: Pyridine is frequently used as both the solvent and the catalyst.[6] It serves a dual purpose:

-

Nucleophilic Catalyst: Pyridine activates acetic anhydride by forming a highly reactive acetylpyridinium ion intermediate.

-

Base: It acts as an acid scavenger, neutralizing the acetic acid byproduct formed during the reaction. This prevents potential side reactions and drives the equilibrium toward the formation of the ester product.

-

Reaction Mechanism Visualization

The mechanism involves the activation of acetic anhydride by pyridine, followed by nucleophilic attack from 3-hydroxypyridine.

Caption: Mechanism of pyridine-catalyzed acetylation.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

3-Hydroxypyridine

-

Acetic Anhydride

-

Pyridine (anhydrous)

-

Ethyl acetate (EtOAc)

-

5% Aqueous Copper (II) Sulfate (CuSO₄) solution

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)[7]

-

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxypyridine (1.0 eq) in anhydrous pyridine (approx. 5-10 volumes).

-

Addition of Acetylating Agent: Cool the solution in an ice bath to 0 °C. Slowly add acetic anhydride (1.2-1.5 eq) dropwise while stirring.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material. The reaction can be gently heated (e.g., to 50-70 °C) to accelerate the process if necessary.[6]

-

Quenching: Carefully pour the reaction mixture over crushed ice or into cold water to hydrolyze the excess acetic anhydride.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Washing (Pyridine Removal): Combine the organic layers and wash sequentially with 5% aqueous CuSO₄ solution until the blue color of the aqueous layer persists (this indicates that all pyridine has been complexed and removed), saturated aqueous NaHCO₃ solution (to neutralize acetic acid), and finally with brine.[6][7]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3-pyridyl acetate.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 3-pyridyl acetate.

Characterization and Analytical Validation

Confirming the identity and purity of the synthesized 3-pyridyl acetate is paramount. A combination of spectroscopic and chromatographic methods provides a comprehensive analytical profile.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₂ | [8] |

| Molecular Weight | 137.14 g/mol | [8] |

| Appearance | Colorless to pale yellow liquid/solid | N/A |

| CAS Number | 17747-43-2 | [8] |

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in a deuterated solvent like CDCl₃.[9]

| ¹H NMR Data (Expected) | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~8.5-8.6 | dd |

| ~8.4-8.5 | d |

| ~7.4-7.5 | ddd |

| ~7.3-7.4 | dd |

| ~2.3 | s |

| ¹³C NMR Data (Expected) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | C =O (Ester carbonyl) |

| ~148-150 | C3 (ipso-carbon) |

| ~145-147 | Aromatic CH |

| ~142-144 | Aromatic CH |

| ~127-129 | Aromatic CH |

| ~123-125 | Aromatic CH |

| ~21 | -OC H₃ (Methyl carbon) |

3.2.2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify key functional groups. The spectrum is characterized by strong, indicative absorptions.[10]

| Key IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Vibration |

| ~1765 | C=O stretch (ester) |

| ~3100-3000 | Aromatic C-H stretch |

| ~1580, ~1470, ~1420 | Aromatic C=C and C=N ring stretches[11] |

| ~1200-1180 | C-O stretch (ester) |

3.2.3. Mass Spectrometry (MS) MS provides information on the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion (M⁺): m/z ≈ 137.05, corresponding to the molecular formula C₇H₇NO₂.[8]

-

Key Fragmentation: A prominent fragment is often observed at m/z ≈ 95, corresponding to the loss of the acetyl group (ketene, CH₂=C=O), leaving the 3-hydroxypyridine cation.

Safety, Handling, and Storage

Adherence to safety protocols is essential when working with the reagents and product involved in this synthesis.

-

Hazards: 3-Pyridyl acetate is classified as causing skin irritation and serious eye irritation. It may also cause respiratory irritation.[8][12] Acetic anhydride is corrosive and flammable. Pyridine is flammable and toxic.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[12][13] All operations should be conducted within a certified chemical fume hood.

-

Storage: Store 3-pyridyl acetate in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12]

Conclusion

This technical guide has detailed a robust and reliable methodology for the synthesis and characterization of 3-pyridyl acetate. By explaining the causality behind experimental choices and providing comprehensive analytical data, this document serves as a practical resource for scientists. The esterification of 3-hydroxypyridine is an efficient route to this valuable building block, and rigorous spectroscopic analysis ensures the production of high-purity material suitable for applications in drug discovery and advanced organic synthesis.

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. stobec.com [stobec.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.rochester.edu [chem.rochester.edu]

- 8. 3-Pyridyl acetate | C7H7NO2 | CID 87289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

Spectroscopic Profile of 3-Acetoxypyridine: A Technical Guide

Introduction

3-Acetoxypyridine, also known as pyridin-3-yl acetate, is a pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural motif is found in various pharmacologically active compounds, making a thorough understanding of its physicochemical properties essential for researchers. Spectroscopic analysis provides the foundational data for structural elucidation and quality control. This guide offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, grounded in both experimental observations where available and established spectroscopic principles. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the spectroscopic characteristics of this compound.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the chemical formula C₇H₇NO₂, consists of a pyridine ring substituted at the 3-position with an acetoxy group. This arrangement of a heterocyclic aromatic ring and an ester functional group gives rise to a unique spectroscopic fingerprint. NMR spectroscopy reveals the electronic environment of the individual protons and carbons, IR spectroscopy identifies the characteristic vibrational modes of the functional groups, and mass spectrometry provides information on the molecular weight and fragmentation patterns, confirming the overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the arrangement of atoms.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer, such as a 400 or 500 MHz instrument.

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program. A larger number of scans (typically 256 or more) and a longer relaxation delay (2-5 seconds) are necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons of the pyridine ring and the methyl protons of the acetoxy group. The electron-withdrawing nature of the nitrogen atom and the ester group significantly influences the chemical shifts of the pyridine protons, causing them to appear in the downfield region.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.5 | Doublet of doublets | ~4.8, 1.5 |

| H-6 | ~8.4 | Doublet of doublets | ~4.8, 1.5 |

| H-4 | ~7.8 | Doublet of triplets | ~8.0, 1.5 |

| H-5 | ~7.3 | Doublet of doublets | ~8.0, 4.8 |

| -CH₃ (Acetyl) | ~2.3 | Singlet | - |

Expertise & Experience: The predicted chemical shifts are based on the analysis of similar pyridine derivatives. The protons at positions 2 and 6 are most deshielded due to their proximity to the electronegative nitrogen atom. The proton at C-4 is deshielded by the inductive effect of the ester group, while the proton at C-5 is in a more electron-rich environment. The methyl protons of the acetyl group appear as a sharp singlet in the upfield region, characteristic of an acetate moiety.

Caption: Predicted ¹H NMR spin-spin coupling for this compound.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Ester) | ~169 |

| C-3 | ~151 |

| C-2 | ~148 |

| C-6 | ~145 |

| C-4 | ~128 |

| C-5 | ~124 |

| -CH₃ (Acetyl) | ~21 |

Expertise & Experience: The carbonyl carbon of the ester group is the most downfield signal due to its sp² hybridization and direct attachment to two oxygen atoms. The carbon atoms of the pyridine ring resonate in the aromatic region (120-150 ppm), with C-2, C-3, and C-6 being the most deshielded. The methyl carbon of the acetyl group appears at the most upfield position.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.

IR Spectral Data and Interpretation

The IR spectrum of this compound will be dominated by the strong absorption of the ester carbonyl group and the characteristic vibrations of the pyridine ring.

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H stretch | Aromatic (Pyridine) |

| ~2950 | C-H stretch | Aliphatic (-CH₃) |

| ~1760 | C=O stretch | Ester |

| ~1580, 1470, 1420 | C=C and C=N stretch | Aromatic (Pyridine) |

| ~1200 | C-O stretch | Ester |

| ~1020 | C-O stretch | Ester |

Expertise & Experience: The most prominent peak in the IR spectrum is expected to be the strong C=O stretching vibration of the ester at around 1760 cm⁻¹. The exact position of this band is indicative of the electronic effects of the pyridine ring. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring give rise to a series of bands in the 1600-1400 cm⁻¹ region. The C-O stretching vibrations of the ester group are expected to produce two bands in the 1300-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural identification.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common method for GC-MS, which involves bombarding the sample with high-energy electrons. For LC-MS, Electrospray Ionization (ESI) is often used, which creates ions from a fine spray of the sample solution.

-

Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Mass Spectral Data and Interpretation

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, along with several fragment ions resulting from the cleavage of weaker bonds.

Table 4: Experimental Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 137 | [M]⁺ (Molecular Ion) |

| 95 | [M - CH₂CO]⁺ |

| 43 | [CH₃CO]⁺ |

Expertise & Experience: The molecular ion peak [M]⁺ is expected at an m/z of 137, corresponding to the molecular weight of this compound (C₇H₇NO₂). A common fragmentation pathway for esters is the loss of the acyl group or the alkoxy group. In this case, the loss of a ketene molecule (CH₂=C=O) from the molecular ion would result in a fragment ion at m/z 95, corresponding to 3-hydroxypyridine radical cation. Another prominent fragment is the acetyl cation [CH₃CO]⁺ at m/z 43.

Caption: Plausible mass fragmentation pathway for this compound.

Conclusion

The spectroscopic data of this compound provides a comprehensive picture of its molecular structure. ¹H and ¹³C NMR spectroscopy confirm the connectivity of the pyridine and acetoxy moieties. IR spectroscopy clearly identifies the characteristic ester and aromatic functional groups. Mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern. Together, these techniques provide a robust and self-validating system for the identification and characterization of this compound, which is indispensable for its application in research and development.

References

In-depth Technical Guide: Hydrolysis of 3-Acetoxypyridine to 3-Hydroxypyridine

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the hydrolysis of 3-acetoxypyridine to 3-hydroxypyridine, a critical transformation in pharmaceutical synthesis. 3-Hydroxypyridine is a valuable building block in the development of various drug candidates due to its presence in numerous biologically active compounds.[1][2][3] This document will delve into the underlying chemical principles, provide validated experimental protocols, and detail the necessary analytical techniques for successful synthesis and characterization.

Introduction: The Significance of 3-Hydroxypyridine in Medicinal Chemistry

3-Hydroxypyridine and its derivatives are privileged scaffolds in drug discovery, appearing in a wide array of therapeutic agents.[4][5] Their importance stems from their ability to act as bioisosteres of phenols, offering potentially improved pharmacokinetic properties. The hydroxyl group provides a versatile handle for further functionalization, enabling the synthesis of diverse compound libraries for lead optimization.[3] The efficient and scalable synthesis of 3-hydroxypyridine is therefore a cornerstone of many drug development programs. The hydrolysis of its readily available precursor, this compound, represents a common and practical approach to obtaining this valuable intermediate.

Chemical Principles: Understanding the Hydrolysis of this compound

The conversion of this compound to 3-hydroxypyridine is a classic example of ester hydrolysis. This reaction can be catalyzed by either an acid or a base, with each method offering distinct advantages and disadvantages depending on the scale and desired purity of the final product.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is a widely employed method. The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses to yield a carboxylate salt and 3-hydroxypyridine.

Mechanism of Base-Catalyzed Hydrolysis

Caption: Acid-catalyzed hydrolysis mechanism of this compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a starting point and may require optimization based on specific laboratory conditions and desired scale.

Materials and Reagents

| Reagent/Material | Grade |

| This compound | ≥98% |

| Sodium Hydroxide | ACS Reagent Grade |

| Hydrochloric Acid | ACS Reagent Grade |

| Dichloromethane | HPLC Grade |

| Anhydrous Sodium Sulfate | ACS Reagent Grade |

| Deionized Water |

Protocol 1: Base-Catalyzed Hydrolysis

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound in aqueous sodium hydroxide solution.

Step 2: Reaction Monitoring

-

Heat the mixture to reflux.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC). [6][7] Step 3: Workup and Purification

-

After completion, cool the reaction mixture and neutralize it with hydrochloric acid.

-

Extract the product with a suitable organic solvent, such as dichloromethane.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization. [8]

Protocol 2: Acid-Catalyzed Hydrolysis

Step 1: Reaction Setup

-

In a round-bottom flask, dissolve this compound in an aqueous solution of hydrochloric acid. [9] Step 2: Reaction Monitoring

-

Heat the mixture to reflux and monitor by TLC. [6][10] Step 3: Workup and Purification

-

Upon completion, cool the reaction and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product, dry the organic layer, and concentrate.

-

Purify the crude product by recrystallization. [8] Experimental Workflow

Caption: A generalized workflow for the hydrolysis of this compound.

Analytical Validation: Ensuring Product Purity and Identity

Thorough analytical characterization is crucial to confirm the synthesis and purity of 3-hydroxypyridine.

Thin Layer Chromatography (TLC)

TLC is a rapid and effective method for monitoring the reaction. [7]

| Parameter | Value |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Ethyl Acetate/Hexanes (1:1) |

| Visualization | UV light (254 nm) |

High-Performance Liquid Chromatography (HPLC)

HPLC provides a quantitative measure of purity. [11]

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |

| Detection | UV at ~270 nm |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for structural confirmation. The disappearance of the acetyl methyl signal from this compound and the appearance of the hydroxyl proton signal are key indicators of a successful reaction.

Conclusion

The hydrolysis of this compound to 3-hydroxypyridine is a fundamental and practical transformation in pharmaceutical synthesis. Both acid- and base-catalyzed methods are effective, with the choice depending on the specific requirements of the synthesis. By adhering to the detailed protocols and employing the recommended analytical techniques, researchers can reliably produce high-purity 3-hydroxypyridine for their drug discovery and development efforts.

References

- Vertex AI Search.

- Vertex AI Search. The Chemical Properties and Synthesis of 3-Hydroxypyridine: An Industrial Perspective.

- Vertex AI Search.

- MDPI.

- ChemicalBook. 3-Hydroxypyridine | 109-00-2.

- ResearchGate.

- Google Patents.

- PubMed Central. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors.

- PrepChem.com. Synthesis of 3-hydroxypyridine.

- Benchchem. A Comparative Guide to the Synthesis of 3-Acetylpyridine for Researchers and Drug Development Professionals.

- Benchchem.

- PubMed. High-performance liquid chromatographic determination of 3-hydroxypyridinium derivatives as new markers of bone resorption.

- Benchchem. Technical Support Center: Hydrolysis of 3-Pyridine Thioacetyl Morpholine.

- SciSpace.

- Google Patents.

- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

- Google Patents. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride.

- PubMed.

Sources

- 1. innospk.com [innospk.com]

- 2. klandchemicals.com [klandchemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ptfarm.pl [ptfarm.pl]

- 7. Thin-layer chromatography-nuclear magnetic resonance spectroscopy - a versatile tool for pharmaceutical and natural products analysisa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Hydroxypyridine | 109-00-2 [chemicalbook.com]

- 9. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. High-performance liquid chromatographic determination of 3-hydroxypyridinium derivatives as new markers of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and storage conditions for 3-Acetoxypyridine

An In-Depth Technical Guide to the Stability and Storage of 3-Acetoxypyridine

Introduction

This compound, also known as 3-pyridyl acetate, is a pivotal chemical intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity and stability are paramount to ensure the success of downstream synthetic steps and the quality of the final product. This guide provides a comprehensive overview of the stability profile of this compound, offering field-proven insights into its optimal storage and handling. The protocols and recommendations herein are designed for researchers, scientists, and drug development professionals to maintain the integrity of this critical reagent.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage. These properties dictate its reactivity and susceptibility to various environmental factors.

| Property | Value | Source(s) |

| CAS Number | 17747-43-2 | [1][2] |

| Molecular Formula | C₇H₇NO₂ | |

| Molecular Weight | 137.14 g/mol | |

| Appearance | Colorless to light yellow/orange clear liquid | |

| Density | 1.141 g/mL at 25°C | [1] |

| Boiling Point | 92°C at 9 mmHg | [1] |

| Flash Point | 101°C (closed cup) | [1] |

| Synonyms | 3-Pyridyl acetate, 3-Hydroxypyridine monoacetate | [3][2][4] |

Core Stability Profile: Degradation Pathways and Incompatibilities

While safety data sheets often state that this compound is stable under recommended conditions, this provides little insight into its potential degradation pathways under suboptimal scenarios.[1] The molecule's structure, featuring both a pyridine ring and an ester functional group, exposes it to specific chemical vulnerabilities.

Hydrolytic Instability

The most significant and probable degradation pathway for this compound is the hydrolysis of its ester linkage.

-

Mechanism : In the presence of water, the ester bond is susceptible to cleavage, yielding 3-hydroxypyridine and acetic acid. This reaction is significantly accelerated by the presence of acids or bases, which act as catalysts. Given that one of the degradation products is acetic acid, the reaction can be auto-catalytic under acidic conditions.

-

Causality : The electrophilic carbonyl carbon of the acetate group is attacked by the nucleophilic oxygen atom of water. This fundamental organic reaction underscores the critical need to protect the compound from moisture.

Thermal Stability

Exposure to high temperatures can induce thermal decomposition.

-

Mechanism : While specific decomposition data for this compound is limited, related organic compounds with similar functional groups are known to decompose under high heat.[5] Thermal decomposition is likely to generate hazardous gases, including oxides of nitrogen (NOx) from the pyridine ring and carbon monoxide (CO) and carbon dioxide (CO₂) from the organic backbone.[5][6]

-

Causality : High thermal energy can overcome the activation energy required to break covalent bonds within the molecule, leading to fragmentation and the formation of smaller, volatile, and often toxic byproducts.

Photostability

Pyridine and its derivatives can be sensitive to light, particularly in the UV spectrum.

-

Causality : The energy from photons can initiate photochemical reactions, leading to the formation of radicals or other reactive species that result in the degradation of the material. Therefore, protection from light is a prudent precautionary measure.

Chemical Incompatibilities

To prevent hazardous reactions and maintain purity, this compound must be stored away from incompatible materials. Based on the reactivity of the pyridine and ester moieties, the following should be avoided:

-

Strong Oxidizing Agents : Can lead to vigorous, potentially explosive reactions with the pyridine ring.

-

Strong Acids and Bases : Act as catalysts for rapid hydrolysis of the ester group and can cause other degradative reactions.[7]

-

Strong Reducing Agents : May react with the ester or pyridine functionalities.

Recommended Storage and Handling Protocols

Based on the stability profile, a multi-faceted approach to storage and handling is required to preserve the integrity of this compound.

Optimal Storage Conditions

The following conditions are essential for maximizing the shelf-life and purity of the compound.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. Refrigeration (2-8°C) is recommended for long-term storage. | Minimizes the rate of potential thermal degradation and slows hydrolytic processes. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | Displaces atmospheric moisture and oxygen, directly inhibiting hydrolysis and potential oxidation. |

| Container | Keep in a tightly closed, sealed container.[1][8] | Prevents the ingress of atmospheric moisture and other contaminants. |

| Light Exposure | Store in a dark place or use an amber/opaque container. | Prevents potential photodegradation from UV and visible light exposure. |

| Location | A dry, well-ventilated area away from incompatible materials.[1][8] | Ensures safety and prevents accidental contact with substances that could induce degradation or hazardous reactions. |

Safe Handling Procedures

Adherence to proper laboratory practice is crucial when working with this compound.

-

Ventilation : Always handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[8]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles, and a lab coat to prevent skin and eye contact.[1]

-

Inert Gas Handling : For transfers, especially for long-term storage or high-purity applications, use techniques like a cannula transfer under an inert atmosphere to minimize exposure to air and moisture.

-

Spill Management : In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Ensure the area is well-ventilated.[5]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.[1]

Assessing Stability: A Forced Degradation Protocol

To empirically validate the stability of a specific batch of this compound or to understand its degradation profile under stress, a forced degradation study is the industry-standard approach. This protocol serves as a self-validating system by comparing stressed samples against a control.

Experimental Protocol

Objective: To identify the primary degradation pathways and products of this compound under various stress conditions.

Materials:

-

This compound sample

-

HPLC-grade water, acetonitrile, methanol

-

1 M HCl, 1 M NaOH, 30% H₂O₂

-

HPLC system with UV detector (or LC-MS for peak identification)

-

pH meter, calibrated oven, photostability chamber

Methodology:

-

Prepare Stock Solution : Prepare a stock solution of this compound in acetonitrile at a concentration of ~1 mg/mL.

-

Control Sample : Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of ~100 µg/mL. This is the time-zero, unstressed control.

-

Acid Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute to the target concentration for analysis.

-

Causality Check: This condition directly tests the susceptibility of the ester to acid-catalyzed hydrolysis.

-

-

Base Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 8 hours. At specified time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with 1 M HCl, and dilute to the target concentration.

-

Causality Check: Base-catalyzed hydrolysis is typically faster than acid-catalyzed; this tests for lability under alkaline conditions.

-

-

Oxidative Degradation : Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. At time points, take an aliquot and dilute for analysis.

-

Causality Check: This assesses the molecule's resilience to oxidative stress.

-

-

Thermal Degradation : Place a solid sample of this compound in a 70°C oven for 48 hours. Also, place a vial of the stock solution in the oven. Sample periodically, prepare for analysis, and compare results from the solid and solution states.

-

Causality Check: Evaluates the impact of heat on both the solid material and the compound in solution.

-

-